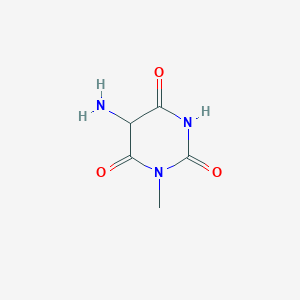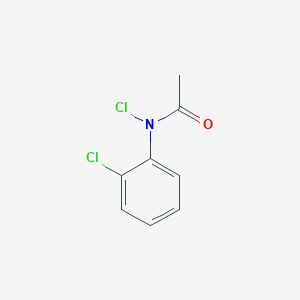
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex polymer used in various industrial applications. This compound is known for its unique properties, which include high thermal stability, mechanical strength, and resistance to chemical degradation. It is commonly used in the production of high-performance materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves a polycondensation reaction. The primary reactants include 1,3-Benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as titanium tetrachloride, at elevated temperatures (around 200-250°C) under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol primarily undergoes the following types of reactions:
Oxidation: The polymer can undergo oxidative degradation when exposed to high temperatures and oxygen.
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water and acidic or basic conditions.
Substitution: Functional groups on the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions are used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidative degradation products include smaller molecular weight fragments and carbonyl-containing compounds.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acids and alcohols.
Substitution: Substitution reactions result in modified polymers with different functional groups.
科学的研究の応用
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.
Medicine: Explored for its potential in creating medical implants and prosthetics due to its mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular components, such as proteins and lipids, through physical and chemical interactions.
Pathways Involved: The polymer can influence cellular pathways related to adhesion, proliferation, and differentiation, making it suitable for biomedical applications.
類似化合物との比較
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, and 1,2-ethanediol .
Comparison
- Thermal Stability : 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol exhibits higher thermal stability compared to similar compounds due to its unique polymer backbone.
- Mechanical Properties : This polymer has superior mechanical strength, making it more suitable for high-performance applications.
- Chemical Resistance : The presence of 2-(hydroxymethyl)-2-methyl-1,3-propanediol enhances the chemical resistance of the polymer, providing better durability in harsh environments.
特性
CAS番号 |
31048-26-7 |
|---|---|
分子式 |
C24H40O13 |
分子量 |
536.6 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C6H10O4.C5H12O3.C5H12O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4-8;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);6-8H,2-4H2,1H3;6-7H,3-4H2,1-2H3 |
InChIキー |
WPSCNAOYLJKVLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)CO.CC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
関連するCAS |
31048-26-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)


![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)




